molecular formula C6H7N3O2S B12215980 Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12215980
M. Wt: 185.21 g/mol
InChI Key: VXKCUARJYJLDMC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures (60-80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and thioxo groups provide versatile sites for further chemical modifications, enhancing its potential for diverse applications .

Properties

IUPAC Name

methyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-11-5(10)3-2-8-6(12)9-4(3)7/h2H,1H3,(H3,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKCUARJYJLDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=S)N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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